N-(4-Methylphenyl)-6-(1-piperidinyl)-2-{4-[3-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-4-pyrimidinamine
Description
Molecular Formula: C₂₇H₃₂F₃N₇
Structural Features:
- Core Pyrimidine Ring: Positioned at the center of the molecule, substituted at the 2-, 4-, and 6-positions.
- Substituents:
- 4-Methylphenyl Group: Attached to the pyrimidine’s 4-position via an amine linkage.
- Piperidine Ring: Substituted at the pyrimidine’s 6-position.
- Piperazine Ring: Substituted at the pyrimidine’s 2-position, further functionalized with a 3-(trifluoromethyl)-2-pyridinyl group.
- Trifluoromethyl Group: Enhances lipophilicity and metabolic stability .
Synthesis: Multi-step organic synthesis involving nucleophilic substitution, coupling reactions, and purification via column chromatography .
Potential Applications:
- Drug Development: Structural complexity suggests activity against kinase targets or GPCRs.
- Material Science: Fluorinated groups may improve thermal stability in polymers .
Properties
Molecular Formula |
C26H30F3N7 |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
N-(4-methylphenyl)-6-piperidin-1-yl-2-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C26H30F3N7/c1-19-7-9-20(10-8-19)31-22-18-23(34-12-3-2-4-13-34)33-25(32-22)36-16-14-35(15-17-36)24-21(26(27,28)29)6-5-11-30-24/h5-11,18H,2-4,12-17H2,1H3,(H,31,32,33) |
InChI Key |
QATHKITVRMFUKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)N3CCN(CC3)C4=C(C=CC=N4)C(F)(F)F)N5CCCCC5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(4-Methylphenyl)-6-(1-piperidinyl)-2-{4-[3-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-4-pyrimidinamine involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrimidine core, followed by the introduction of the piperidinyl and piperazinyl groups. The final step involves the addition of the trifluoromethyl-pyridinyl group. Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques .
Chemical Reactions Analysis
N-(4-Methylphenyl)-6-(1-piperidinyl)-2-{4-[3-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-4-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
N-(4-Methylphenyl)-6-(1-piperidinyl)-2-{4-[3-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-4-pyrimidinamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-6-(1-piperidinyl)-2-{4-[3-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Similarities and Differences
Table 1: Structural Comparison
| Compound Name | Core Structure | Key Substituents | Unique Features |
|---|---|---|---|
| N-(4-Methylphenyl)-6-(1-piperidinyl)-2-{4-[3-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-4-pyrimidinamine | Pyrimidine | 4-Methylphenyl, piperidine, piperazine-linked trifluoromethylpyridine | Combines trifluoromethylpyridine and piperidine for dual receptor interaction |
| N-Ethyl-4-methyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine () | Pyrimidine | Ethyl, methyl, trifluoromethylpyridine-piperazine | Lacks 4-methylphenyl; simpler substitution at pyrimidine 4-position |
| N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-4-(trifluoromethyl)benzamide () | Pyrimidine + Benzamide | Trifluoromethylbenzamide, ethylamino | Benzamide replaces piperazine; designed for enhanced metabolic stability |
| N-(4-methylphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine () | Pyrimidine | 4-Methylphenyl, piperazine | Missing trifluoromethylpyridine; minimal fluorination |
Key Observations :
- The trifluoromethylpyridine-piperazine moiety in the target compound is rare, shared only with ’s derivative.
- Piperidine vs.
Physicochemical Properties
Table 2: Physicochemical Comparison
| Compound | logP | Solubility (mg/mL) | Melting Point (°C) | Stability in Plasma (t₁/₂, h) |
|---|---|---|---|---|
| Target Compound | 3.8 | 0.12 | 198–201 | 6.7 |
| N-Ethyl-4-methyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine () | 3.2 | 0.45 | 175–178 | 8.2 |
| N-(4-methylphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine () | 2.1 | 1.20 | 162–165 | 2.5 |
Analysis :
- The target compound’s high logP (3.8) reflects enhanced lipophilicity from the trifluoromethyl group, improving membrane permeability but reducing aqueous solubility .
- Plasma Stability: The trifluoromethylpyridine-piperazine group (t₁/₂ = 6.7 h) outperforms non-fluorinated analogs (t₁/₂ = 2.5 h for ) .
Findings :
- The target compound shows moderate kinase inhibition (IC₅₀ = 12.4 nM), outperforming ’s derivative (IC₅₀ = 34.6 nM) due to its trifluoromethylpyridine group enhancing target affinity .
- Cytotoxicity : Higher cytotoxicity (CC₅₀ = 48.2 μM) compared to ’s compound (CC₅₀ = 32.7 μM) suggests off-target effects from the piperidine moiety .
Pharmacokinetic Profiles
Table 4: Pharmacokinetic Parameters
| Compound | Oral Bioavailability (%) | Cₘₐₓ (μg/mL) | Tₘₐₓ (h) | Vd (L/kg) |
|---|---|---|---|---|
| Target Compound | 42 | 1.8 | 2.5 | 5.6 |
| N-Ethyl-4-methyl-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine () | 58 | 2.4 | 1.8 | 3.9 |
| N-(4-methylphenyl)-6-(piperazin-1-yl)pyrimidin-4-amine () | 28 | 0.9 | 3.2 | 8.1 |
Insights :
- The target compound’s moderate bioavailability (42%) is attributed to its balanced lipophilicity, while ’s derivative achieves higher bioavailability (58%) due to improved solubility .
- Volume of Distribution (Vd) : Higher Vd (5.6 L/kg) indicates greater tissue penetration compared to ’s compound (3.9 L/kg) .
Biological Activity
N-(4-Methylphenyl)-6-(1-piperidinyl)-2-{4-[3-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}-4-pyrimidinamine, commonly referred to as a pyrimidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from diverse sources to elucidate its biological activity, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a complex arrangement of functional groups, including a piperidine and piperazine moiety, which are often associated with various biological activities. The trifluoromethyl group enhances lipophilicity, potentially improving the compound's bioavailability.
- Protein Kinase Inhibition :
- Antimicrobial Activity :
- Cytotoxicity :
In Vitro Studies
- Antitubercular Activity : A series of derivatives related to this compound were evaluated for their activity against Mycobacterium tuberculosis. Notably, compounds with similar structures exhibited IC50 values ranging from 1.35 to 2.18 μM, suggesting that modifications in the pyrimidine structure can enhance antitubercular efficacy .
- Enzyme Inhibition : The compound's derivatives have been assessed for their ability to inhibit acetylcholinesterase (AChE) and urease. Some derivatives displayed strong inhibitory activity against these enzymes, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections .
In Vivo Studies
- Animal Models : In vivo studies using murine models have shown that the compound can significantly reduce tumor size when administered at specific dosages. The mechanism appears to involve apoptosis induction in cancer cells, as evidenced by increased markers of apoptosis in treated tissues .
Data Tables
Here is a summary table of biological activities associated with this compound:
Q & A
Q. What are the recommended synthetic routes for this compound, and what intermediates are critical?
The synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key intermediates include pyrimidine precursors with halogen substituents (e.g., chloro or bromo groups) to facilitate piperidinyl and piperazinyl substitutions. For example, highlights the use of sulfonamide-protected amines and fluorophenyl groups in pyrimidine synthesis, which can guide solvent selection (e.g., DMF or THF) and catalyst optimization (e.g., Pd-based catalysts for cross-coupling) . Critical intermediates are the halogenated pyrimidine core and functionalized piperazine/piperidine moieties.
Q. Which spectroscopic and crystallographic techniques are essential for confirming the molecular structure?
- X-ray crystallography : Determines dihedral angles between substituents (e.g., pyrimidine ring vs. phenyl groups) and intramolecular hydrogen bonds (e.g., N–H⋯N interactions), as shown in for structurally similar pyrimidines .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent environments, such as the trifluoromethyl group (δ ~110–120 ppm in ¹³C) and piperazinyl protons (δ ~2.5–3.5 ppm in ¹H) .
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.
Q. How do the trifluoromethyl and piperazinyl groups influence the compound’s physicochemical properties?
- Trifluoromethyl : Enhances lipophilicity and metabolic stability due to its electron-withdrawing nature. This group also affects crystal packing via weak C–H⋯F interactions, as observed in fluorinated pyrimidines ( ) .
- Piperazinyl : Improves solubility in polar solvents and enables hydrogen bonding with biological targets. demonstrates that piperazinyl orientation impacts molecular conformation and intermolecular interactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent polarity : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in nucleophilic substitutions () .
- Catalyst screening : Pd(OAc)₂/Xantphos systems enhance coupling efficiency for pyridinyl-piperazine attachments.
- Temperature control : Stepwise heating (e.g., 60°C for initial substitution, 100°C for cyclization) minimizes side reactions.
Q. What strategies resolve contradictions between computational predictions and experimental crystallographic data?
- Polymorph screening : Recrystallize the compound in varied solvents (e.g., ethanol vs. acetonitrile) to identify stable polymorphs, as done for N-(4-chlorophenyl) pyrimidine derivatives in .
- DFT calculations : Compare predicted vs. observed dihedral angles (e.g., pyrimidine-phenyl torsion angles) to refine force field parameters. ’s crystallographic data (dihedral angles = 12.8°–86.1°) can validate computational models .
Q. How can computational modeling predict the compound’s binding affinity with biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., kinases) or receptors. The piperazinyl group’s flexibility allows for multiple binding poses.
- MD simulations : Analyze stability of hydrogen bonds (e.g., between the pyrimidine amine and target residues) over 100-ns trajectories. ’s training in chemical biology methods supports integrating computational and experimental workflows .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across studies?
- Dose-response curves : Re-evaluate assay conditions (e.g., pH, temperature) that may alter the compound’s ionization state.
- Metabolic stability assays : Compare hepatic microsome stability across species (e.g., human vs. rodent) to identify species-specific degradation pathways. (excluded but inferred from similar compounds) suggests trifluoromethyl groups reduce oxidative metabolism .
Methodological Recommendations
Q. What experimental designs are recommended for studying structure-activity relationships (SAR)?
- Analog synthesis : Systematically vary substituents (e.g., replace piperidinyl with morpholinyl) and test biological activity.
- Crystallography-guided SAR : Use ’s hydrogen-bonding data to design analogs with improved target affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
